5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a 1,2,4-triazol-4-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 1,2,4-triazole.
Formation of Benzamide: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation: The acid chloride is then reacted with 1,2,4-triazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Amidation and Esterification: The benzamide group can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antifungal, and antibacterial properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The chloro and methoxy groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure with an additional sulfonamide group.
5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone: Contains a benzophenone core instead of benzamide.
Uniqueness
5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its potential as an enzyme inhibitor, while the chloro and methoxy groups provide additional sites for chemical modification and interaction.
Properties
Molecular Formula |
C10H9ClN4O2 |
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Molecular Weight |
252.66 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-9-3-2-7(11)4-8(9)10(16)14-15-5-12-13-6-15/h2-6H,1H3,(H,14,16) |
InChI Key |
WGNBUFAXGPUUBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NN=C2 |
solubility |
22 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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